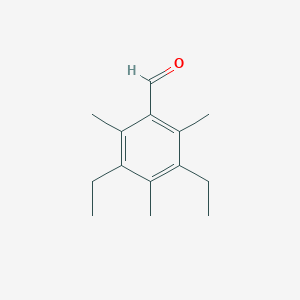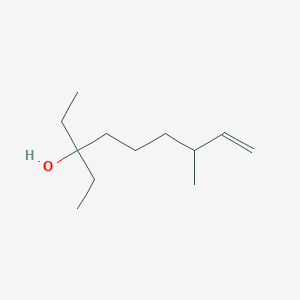
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one is a complex organic compound with a unique structure that includes methoxy groups and a dihydro-phenalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Friedel-Crafts acylation followed by cyclization reactions. The reaction conditions often require the presence of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: Shares a similar core structure but lacks the methoxy groups.
2,3-Dihydro-1H-inden-1-one: Another related compound with a similar backbone.
4,7-Dimethylindan: Similar in structure but with different substituents.
Uniqueness
5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-phenalen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
90036-60-5 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
5,7-dimethoxy-3,3-dimethyl-2H-phenalen-1-one |
InChI |
InChI=1S/C17H18O3/c1-17(2)9-14(18)11-5-6-15(20-4)12-7-10(19-3)8-13(17)16(11)12/h5-8H,9H2,1-4H3 |
Clave InChI |
PJHJEVBIUZSMLO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C3C1=CC(=CC3=C(C=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


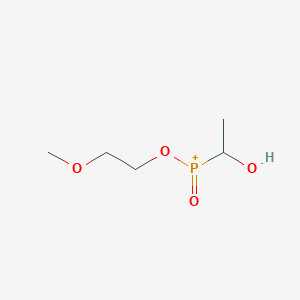
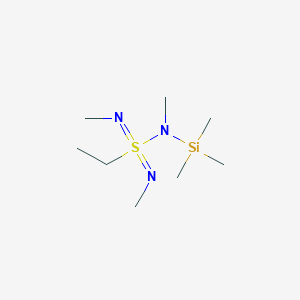
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
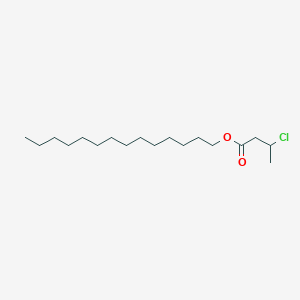
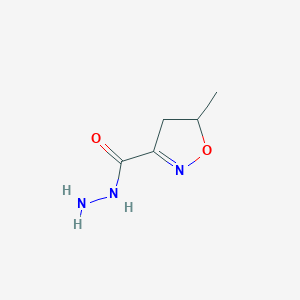
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B14395308.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
